N-[cyano(2,4-dimethoxyphenyl)methyl]oxolane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[cyano(2,4-dimethoxyphenyl)methyl]oxolane-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a cyano group, a dimethoxyphenyl group, and an oxolane ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of N-[cyano(2,4-dimethoxyphenyl)methyl]oxolane-3-carboxamide typically involves the reaction of 2,4-dimethoxybenzyl cyanide with oxolane-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
N-[cyano(2,4-dimethoxyphenyl)methyl]oxolane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
N-[cyano(2,4-dimethoxyphenyl)methyl]oxolane-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[cyano(2,4-dimethoxyphenyl)methyl]oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the dimethoxyphenyl group can engage in π-π interactions with aromatic residues in biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
N-[cyano(2,4-dimethoxyphenyl)methyl]oxolane-3-carboxamide can be compared with other cyanoacetamide derivatives, such as:
- N-(2-cyanoethyl)-N-(2,4-dimethoxyphenyl)acetamide
- N-(2-cyanoethyl)-N-(3,4-dimethoxyphenyl)acetamide
- N-(2-cyanoethyl)-N-(4-methoxyphenyl)acetamide These compounds share similar structural features but differ in their specific substituents, which can influence their reactivity and biological activities. The presence of the oxolane ring in this compound adds unique properties, making it distinct from other cyanoacetamide derivatives .
Properties
IUPAC Name |
N-[cyano-(2,4-dimethoxyphenyl)methyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-19-11-3-4-12(14(7-11)20-2)13(8-16)17-15(18)10-5-6-21-9-10/h3-4,7,10,13H,5-6,9H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPAVDBBYORJCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C#N)NC(=O)C2CCOC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.